3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione
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Description
3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to have significant biological activities.
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been shown to inhibit cdk2 . They interact with CDK2, leading to decreased proliferation and increased differentiation and induction of apoptosis .
Biochemical Pathways
Related compounds have been shown to inhibit the cyclin-dependent kinase 2 (cdk2) pathway . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to have significant cytotoxic activities against various cancer cell lines . They inhibit CDK2, leading to decreased proliferation and increased differentiation and induction of apoptosis .
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6(2)5-14-9-8(7(15)4-12-9)10(16)13(3)11(14)17/h6,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSDPOYWSYWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)CN2)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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